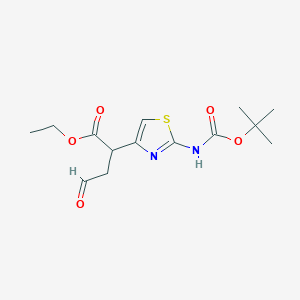

Ethyl2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-4-oxobutanoate

Número de catálogo B8726225

Peso molecular: 328.39 g/mol

Clave InChI: NHOIFNKDYIKJAN-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07247725B2

Procedure details

A mixture of 150 g (460 mmol) of ethyl 2-(2-tert-butoxycarbonylaminothiazol-yl)-4-pentenoate (Intermediate 34), 57 g (470 mmol) of N-methyl morpholine oxide and 1.0 g of osmium tetroxide in 1250 mL of 4/1 v/v acetone/water was stirred at RT for 1.5 h. To the mixture was added 100 g of solid sodium bisulfate and continued to stir for 0.5 h. The solid was removed by filtration and washing with acetone. The filtrates were combined and evaporated. The residue was diluted with 1000 mL of water and 2000 mL of ethyl acetate. The organic phase was separated and washed with brine (3×1000 mL), dried over Na2SO4 and condensed in vacuo. The residue was redissolved in 1500 mL of methanol and 1000 mL of water. 148 g of sodium periodate was added. The mixture was stirred for one hour, The solid was discarded by filtration and washing with methanol. The filtrates were condensed in vacuo and the reside was dissolved in 1000 mL of ethyl acetate. The organic layer was washed with brine (2×1000 mL), dried over Na2SO4 and evaporated until the solid formed. 1000 mL of hexane was added and the flask was allowed to stand at RT to let crystallization proceed. The solid was collected by filtration and washing with hexane and drying in vacuo. 79 g of the title compound was obtained as white solid. The mother liquid was condensed and the residue was suspended in hexane. A second crop of solid (24 g) was obtained as a yellow solid. The mother liquid was condensed again to afford a brown solid (22 g) which contained impurity.

Name

ethyl 2-(2-tert-butoxycarbonylaminothiazol-yl)-4-pentenoate

Quantity

150 g

Type

reactant

Reaction Step Two

Name

Intermediate 34

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

4/1

Quantity

1250 mL

Type

solvent

Reaction Step Two

[Compound]

Name

solid

Quantity

100 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH:14]([CH2:20][CH:21]=C)[C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[N+]1([O-])CC[O:27]CC1.CC(C)=O.O.S(=O)(=O)(O)[O-].[Na+]>C(OCC)(=O)C.[Os](=O)(=O)(=O)=O.CCCCCC>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH:14]([CH2:20][CH:21]=[O:27])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:13]=1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Two

|

Name

|

ethyl 2-(2-tert-butoxycarbonylaminothiazol-yl)-4-pentenoate

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(C(=O)OCC)CC=C

|

|

Name

|

Intermediate 34

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(C(=O)OCC)CC=C

|

|

Name

|

|

|

Quantity

|

57 g

|

|

Type

|

reactant

|

|

Smiles

|

C[N+]1(CCOCC1)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C.O

|

[Compound]

|

Name

|

4/1

|

|

Quantity

|

1250 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Os](=O)(=O)(=O)=O

|

Step Three

[Compound]

|

Name

|

solid

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])(O)(=O)=O.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at RT for 1.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 0.5 h

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was diluted with 1000 mL of water and 2000 mL of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine (3×1000 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4 and condensed in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was redissolved in 1500 mL of methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

148 g of sodium periodate was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was discarded by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with brine (2×1000 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated until the solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand at RT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying in vacuo

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(C(=O)OCC)CC=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 79 g | |

| YIELD: CALCULATEDPERCENTYIELD | 52.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |